N-乙酰-S-乙基-L-半胱氨酸-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

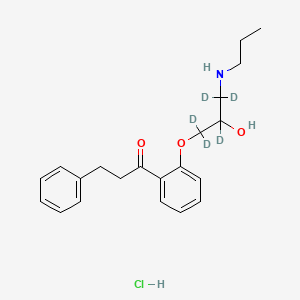

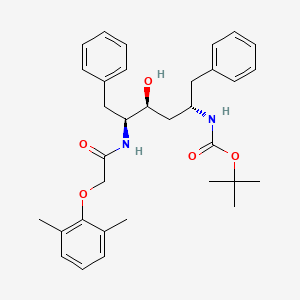

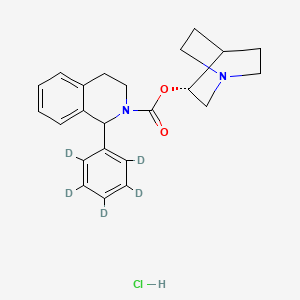

“N-Acetyl-S-ethyl-L-cysteine-d5” is a modified amino acid and a stable isotope labelled compound . It has a molecular formula of C7H8D5NO3S and a molecular weight of 196.28 .

Physical And Chemical Properties Analysis

“N-Acetyl-S-ethyl-L-cysteine-d5” is a neat compound . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the search results.科学研究应用

Analytical Chemistry: Spectrophotometric Analysis

N-Acetyl-S-ethyl-L-cysteine-d5: is utilized in analytical chemistry for the development of spectrophotometric methods. These methods are essential for determining the concentration of substances in various samples. The compound’s ability to form chromophoric complexes with certain ligands makes it valuable for flow injection analysis, where it aids in the detection and quantification of analytes in pharmaceutical preparations .

Pharmacology: Drug Development and Antioxidant Research

In pharmacology, N-Acetyl-S-ethyl-L-cysteine-d5 shows promise due to its improved pharmacokinetics over its non-ethylated counterpart. Its lipophilic nature enhances its potential as a drug, particularly for its antioxidant properties. This makes it a candidate for reducing oxidative stress, which is implicated in numerous diseases .

Biochemistry: Cellular Redox Studies

Biochemists employ N-Acetyl-S-ethyl-L-cysteine-d5 in cellular redox studies. It serves as a precursor for glutathione, a critical antioxidant in cellular defense mechanisms. By modulating glutathione levels, researchers can study the impact of oxidative stress at the cellular level, which is crucial for understanding various pathological conditions .

Clinical Studies: Mucolytic Properties and Disease Treatment

Clinically, N-Acetyl-S-ethyl-L-cysteine-d5 is recognized for its mucolytic properties. It helps in the management of respiratory conditions by breaking down mucus, making it easier to clear from the airways. Additionally, its role as a free radical scavenger has implications for treating conditions like HIV and preventing apoptosis in neuronal cells .

Environmental Science: Pollution and Toxin Exposure

In environmental science, N-Acetyl-S-ethyl-L-cysteine-d5 contributes to the study of pollution and toxin exposure. Its antioxidant capacity is beneficial for understanding how organisms cope with environmental stressors and contaminants. It also aids in the development of strategies to mitigate the effects of pollution on health .

Neuroscience: Neuroprotection and Psychiatric Condition Management

Neuroscientists are interested in N-Acetyl-S-ethyl-L-cysteine-d5 for its neuroprotective effects. It may prevent apoptosis in neuronal cells, offering potential benefits for neurodegenerative diseases. Furthermore, its influence on neurotransmitter levels suggests it could be useful in managing psychiatric conditions such as bipolar disorder and schizophrenia .

作用机制

Target of Action

N-Acetyl-S-ethyl-L-cysteine-d5, also known as NACET-d5, is a deuterium-labeled derivative of N-acetyl-L-cysteine (NAC) . NAC is a precursor to the powerful antioxidant glutathione . The primary targets of NACET-d5 are the cells where it is transformed into NAC and cysteine . It also targets the Reactive Oxygen Species (ROS) and acts as an ROS inhibitor .

Mode of Action

NACET-d5 enters the cells rapidly and is transformed into NAC and cysteine . This transformation is crucial as it leads to an increase in the concentration of glutathione, a potent antioxidant that helps detoxify the body and support overall health . NACET-d5 also exhibits enhanced cell permeability , which allows it to effectively reach its targets and exert its antioxidant effects.

Biochemical Pathways

NACET-d5 affects the glutathione pathway. Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a critical role in protecting the body against oxidative stress . By increasing the concentration of glutathione, NACET-d5 enhances the body’s antioxidant defenses and helps neutralize harmful free radicals .

Pharmacokinetics

NACET-d5 is rapidly absorbed after oral administration but reaches very low concentrations in plasma . This is due to its unique feature of rapidly entering the cells where it is transformed into NAC and cysteine . This transformation process enhances the bioavailability of NAC and cysteine, thereby increasing the effectiveness of NACET-d5.

Result of Action

The primary result of NACET-d5’s action is the increased production of glutathione, which enhances the body’s antioxidant defenses . This leads to a reduction in oxidative stress and damage caused by free radicals . Additionally, NACET-d5’s ability to inhibit ROS can potentially lead to a decrease in inflammation .

Action Environment

The action of NACET-d5 can be influenced by various environmental factors. For instance, the rate at which NACET-d5 is absorbed and transformed into NAC and cysteine can be affected by the pH level of the stomach and the presence of food . Furthermore, the stability of NACET-d5 can be influenced by temperature and light conditions during storage . Therefore, it’s important to consider these factors to ensure the optimal efficacy of NACET-d5.

属性

IUPAC Name |

(2R)-2-acetamido-3-(1,1,2,2,2-pentadeuterioethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVHABSINROVJJ-UUCRSUAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)

![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)